ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
Overview
Description
Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is a synthetic organic compound with the molecular formula C18H21NO5S It is characterized by the presence of a thiophene ring substituted with ethyl, dimethyl, and dimethoxybenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors such as 2,4-dimethoxybenzoyl chloride and ethyl acetoacetate.
Substitution Reactions: The thiophene ring undergoes substitution reactions to introduce the dimethyl and ethyl groups. This can be achieved using reagents like methyl iodide and ethyl bromide under basic conditions.
Amidation: The final step involves the amidation of the thiophene ring with 2,4-dimethoxybenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or thiophene ring positions using reagents like sodium hydride or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide or Grignard reagents in anhydrous conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate can be compared with similar compounds such as:
- Ethyl 2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
- Ethyl 2-[(4-tert-butylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
- Ethyl 4-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate
These compounds share similar structural features but differ in the substituents on the benzoyl or thiophene rings, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties and applications.
Properties
IUPAC Name |
ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-6-24-18(21)15-10(2)11(3)25-17(15)19-16(20)13-8-7-12(22-4)9-14(13)23-5/h7-9H,6H2,1-5H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYNXBMCFFPPEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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